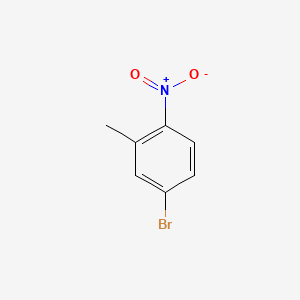

4-Bromo-2-methyl-1-nitrobenzene

CAS No.: 52414-98-9

Cat. No.: VC7804832

Molecular Formula: C7H6BrNO2

Molecular Weight: 216.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52414-98-9 |

|---|---|

| Molecular Formula | C7H6BrNO2 |

| Molecular Weight | 216.03 g/mol |

| IUPAC Name | 4-bromo-2-methyl-1-nitrobenzene |

| Standard InChI | InChI=1S/C7H6BrNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 |

| Standard InChI Key | PAHAIHXVVJMZKU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Br)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)[N+](=O)[O-] |

Introduction

Structural Identification and Nomenclature

4-Bromo-2-methyl-1-nitrobenzene belongs to the class of nitroaromatic compounds, where substituents are positioned at the 1-, 2-, and 4-positions of the benzene ring. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this arrangement:

-

Nitro group (-NO): Position 1.

-

Methyl group (-CH): Position 2.

-

Bromine atom (-Br): Position 4.

The compound’s SMILES notation () and InChiKey () further clarify its stereochemical configuration . Notably, its structural isomer, 4-bromo-1-methyl-2-nitrobenzene (CAS 60956-26-5), differs in substituent positioning, resulting in distinct properties such as a lower melting point (47 \, ^\circ\text{C}) .

Synthesis and Manufacturing Processes

The synthesis of 4-bromo-2-methyl-1-nitrobenzene often involves multi-step reactions, as detailed in patent CN102718659A . A representative method includes:

Key Steps in Synthesis:

-

Alkylation and Nitration:

-

2-Chloro-4-bromo-6-nitrotoluene reacts with sodium metal in cyclohexane at 0 \, ^\circ\text{C}, forming 4-bromo-2-nitrotolyl sodium.

-

Rearrangement at 40 \, ^\circ\text{C} yields 4-bromo-2-nitrobenzyl sodium.

-

-

Carboxylation:

-

Introduction of carbon dioxide () at 45 \, ^\circ\text{C} produces sodium 4-bromo-2-nitrophenylacetate.

-

-

Acidification and Purification:

Table 1: Synthetic Conditions and Yields

| Step | Temperature (°C) | Reagents | Yield (%) |

|---|---|---|---|

| Alkylation | 0–15 | Na, cyclohexane | – |

| Rearrangement | 40 | – | – |

| Carboxylation | 45 | CO | 96.4 |

| Acidification | 25 | HCl, ether | – |

Physical and Chemical Properties

4-Bromo-2-methyl-1-nitrobenzene exhibits properties critical for its handling and application:

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 216.032 g/mol |

| Density | |

| Boiling Point | 265.4 \pm 20.0 \, ^\circ\text{C} |

| Melting Point | 53–55 \, ^\circ\text{C} |

| Flash Point | 114.3 \pm 21.8 \, ^\circ\text{C} |

The compound’s stability under standard conditions and solubility in organic solvents like ether and cyclohexane facilitate its use in synthetic protocols .

Applications in Research and Industry

4-Bromo-2-methyl-1-nitrobenzene serves as a versatile intermediate in diverse fields:

Synthetic Chemistry

The compound is pivotal in constructing complex molecules, including pharmaceuticals (e.g., antimicrobial agents) and agrochemicals. Its bromine and nitro groups enable nucleophilic substitution and reduction reactions, respectively .

Material Science

Incorporating the compound into polymers enhances thermal stability and chemical resistance, making it suitable for high-performance materials in aerospace and electronics .

Analytical Chemistry

As a chromatographic standard, it aids in quantifying nitroaromatic contaminants in environmental samples .

Biological Research

Preliminary studies suggest antimicrobial activity against Gram-positive bacteria, though mechanistic details remain under investigation .

Environmental Studies

Researchers utilize the compound to model nitroaromatic degradation pathways, informing bioremediation strategies for industrial pollutants .

Analytical Characterization Techniques

Advanced techniques ensure precise identification and purity assessment:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume